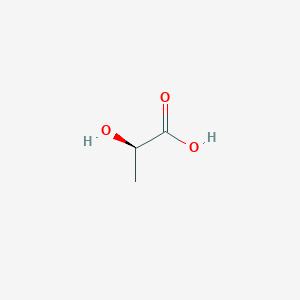

D-Lactic acid

Cat. No. B555980

Key on ui cas rn:

10326-41-7

M. Wt: 90.08 g/mol

InChI Key: JVTAAEKCZFNVCJ-UWTATZPHSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05725841

Procedure details

DL-2-Hydroxycaproic acid (1.00 g, 0.0076 moles), and L-lactic acid (4.5 g of a nominally 85% solution in water; 0.043 moles) were placed in a reaction flask equipped with a distillation head and mechanical stirrer. The flask was heated at 110° C. for 6 hours under low vacuum (aspirator) while water was removed. The temperature was then raised to 140° C. for 6 hours. Acetic anhydride (5.16 g; 0.0506 moles) was added to the oligomer, followed by heating at 80° C. for 14 hours. Excess acetic anhydride and acetic acid were distilled off under low vacuum. Tetrahydrofuran/water (15 mL of 85/15; v/v) was added with stirring and heating at 60° C. for 0.5 hours. The bulk of the solvent was removed by vacuum distillation on a rotary evaporator. The resulting crude product was dissolved in chloroform (20 mL). The chloroform solution was washed twice with millipore water (5 mL) and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C. to provide acetyl-oligo(D,L-2-hydroxycaproic-co-L-Lactic acid) with n=7.5 for lactic acid and 1.4 for hydroxycaproic acid, MN =763, and MW =1044.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:9])[C:6]([OH:8])=[O:7].C(O)(=O)[C@H](C)O.C(OC(=O)C)(=O)C>O>[C:6]([OH:8])(=[O:7])[CH:5]([CH3:4])[OH:9].[OH:9][CH:5]([CH2:4][CH2:3][CH2:2][CH3:1])[C:6]([OH:8])=[O:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

CCCCC(C(=O)O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@@H](O)C)(=O)O

|

Step Three

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

5.16 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

140 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

0.043 moles) were placed in a reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a distillation head and mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating at 80° C. for 14 hours

|

|

Duration

|

14 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Excess acetic anhydride and acetic acid were distilled off under low vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Tetrahydrofuran/water (15 mL of 85/15; v/v) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating at 60° C. for 0.5 hours

|

|

Duration

|

0.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bulk of the solvent was removed by vacuum distillation on a rotary evaporator

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting crude product was dissolved in chloroform (20 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The chloroform solution was washed twice with millipore water (5 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a "d" fritted glass funnel

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent distilled from the oligomer by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(C(=O)O)CCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05725841

Procedure details

DL-2-Hydroxycaproic acid (1.00 g, 0.0076 moles), and L-lactic acid (4.5 g of a nominally 85% solution in water; 0.043 moles) were placed in a reaction flask equipped with a distillation head and mechanical stirrer. The flask was heated at 110° C. for 6 hours under low vacuum (aspirator) while water was removed. The temperature was then raised to 140° C. for 6 hours. Acetic anhydride (5.16 g; 0.0506 moles) was added to the oligomer, followed by heating at 80° C. for 14 hours. Excess acetic anhydride and acetic acid were distilled off under low vacuum. Tetrahydrofuran/water (15 mL of 85/15; v/v) was added with stirring and heating at 60° C. for 0.5 hours. The bulk of the solvent was removed by vacuum distillation on a rotary evaporator. The resulting crude product was dissolved in chloroform (20 mL). The chloroform solution was washed twice with millipore water (5 mL) and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C. to provide acetyl-oligo(D,L-2-hydroxycaproic-co-L-Lactic acid) with n=7.5 for lactic acid and 1.4 for hydroxycaproic acid, MN =763, and MW =1044.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:9])[C:6]([OH:8])=[O:7].C(O)(=O)[C@H](C)O.C(OC(=O)C)(=O)C>O>[C:6]([OH:8])(=[O:7])[CH:5]([CH3:4])[OH:9].[OH:9][CH:5]([CH2:4][CH2:3][CH2:2][CH3:1])[C:6]([OH:8])=[O:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

CCCCC(C(=O)O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@@H](O)C)(=O)O

|

Step Three

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

5.16 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

140 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

0.043 moles) were placed in a reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a distillation head and mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating at 80° C. for 14 hours

|

|

Duration

|

14 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Excess acetic anhydride and acetic acid were distilled off under low vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Tetrahydrofuran/water (15 mL of 85/15; v/v) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating at 60° C. for 0.5 hours

|

|

Duration

|

0.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bulk of the solvent was removed by vacuum distillation on a rotary evaporator

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting crude product was dissolved in chloroform (20 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The chloroform solution was washed twice with millipore water (5 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a "d" fritted glass funnel

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent distilled from the oligomer by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(C(=O)O)CCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05725841

Procedure details

DL-2-Hydroxycaproic acid (1.00 g, 0.0076 moles), and L-lactic acid (4.5 g of a nominally 85% solution in water; 0.043 moles) were placed in a reaction flask equipped with a distillation head and mechanical stirrer. The flask was heated at 110° C. for 6 hours under low vacuum (aspirator) while water was removed. The temperature was then raised to 140° C. for 6 hours. Acetic anhydride (5.16 g; 0.0506 moles) was added to the oligomer, followed by heating at 80° C. for 14 hours. Excess acetic anhydride and acetic acid were distilled off under low vacuum. Tetrahydrofuran/water (15 mL of 85/15; v/v) was added with stirring and heating at 60° C. for 0.5 hours. The bulk of the solvent was removed by vacuum distillation on a rotary evaporator. The resulting crude product was dissolved in chloroform (20 mL). The chloroform solution was washed twice with millipore water (5 mL) and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C. to provide acetyl-oligo(D,L-2-hydroxycaproic-co-L-Lactic acid) with n=7.5 for lactic acid and 1.4 for hydroxycaproic acid, MN =763, and MW =1044.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:9])[C:6]([OH:8])=[O:7].C(O)(=O)[C@H](C)O.C(OC(=O)C)(=O)C>O>[C:6]([OH:8])(=[O:7])[CH:5]([CH3:4])[OH:9].[OH:9][CH:5]([CH2:4][CH2:3][CH2:2][CH3:1])[C:6]([OH:8])=[O:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

CCCCC(C(=O)O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@@H](O)C)(=O)O

|

Step Three

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

5.16 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

140 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

0.043 moles) were placed in a reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a distillation head and mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating at 80° C. for 14 hours

|

|

Duration

|

14 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Excess acetic anhydride and acetic acid were distilled off under low vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Tetrahydrofuran/water (15 mL of 85/15; v/v) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating at 60° C. for 0.5 hours

|

|

Duration

|

0.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bulk of the solvent was removed by vacuum distillation on a rotary evaporator

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting crude product was dissolved in chloroform (20 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The chloroform solution was washed twice with millipore water (5 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a "d" fritted glass funnel

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent distilled from the oligomer by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(C(=O)O)CCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |